Cannogenin alpha-L-thevetoside; Encordin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peruvoside involves several steps, starting from the extraction of the compound from the plant Cascabela thevetia. The extraction process typically involves the use of organic solvents to isolate the glycoside from the plant material . The isolated compound is then purified using chromatographic techniques to obtain pure peruvoside .
Industrial Production Methods
Industrial production of peruvoside follows a similar extraction and purification process but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Peruvoside undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of peruvoside can yield different oxidized derivatives, while reduction can produce reduced forms of the glycoside .
Scientific Research Applications
Peruvoside has a wide range of scientific research applications:
Mechanism of Action
Peruvoside exerts its effects primarily through inhibition of the sodium-potassium pump (Na+/K±ATPase), which is crucial for maintaining cellular ion balance . By inhibiting this enzyme, peruvoside increases intracellular sodium levels, leading to an increase in intracellular calcium via the sodium-calcium exchanger . This increase in calcium enhances cardiac contractility, making peruvoside effective as a cardiotonic agent . Additionally, peruvoside has been shown to induce apoptotic cell death in certain cancer cells, suggesting a potential mechanism for its anti-cancer activity .
Comparison with Similar Compounds
Peruvoside is similar to other cardiac glycosides such as digoxin and strophanthidin, which also inhibit the sodium-potassium pump . peruvoside is unique in its specific molecular structure and its origin from Cascabela thevetia . Compared to digoxin and strophanthidin, peruvoside has shown greater potency in certain cancer cell lines, making it a promising candidate for further research .
List of Similar Compounds
Properties
Molecular Formula |
C30H44O9 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(10R,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16?,18?,19?,20?,21?,22?,24?,25?,26?,27?,28-,29-,30+/m1/s1 |
InChI Key |
PMTSPAGBAFCORP-HWVZZBFJSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O |
Origin of Product |
United States |
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